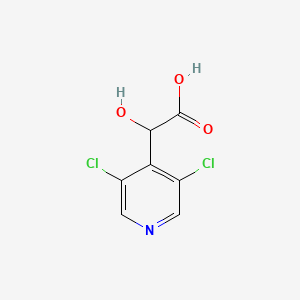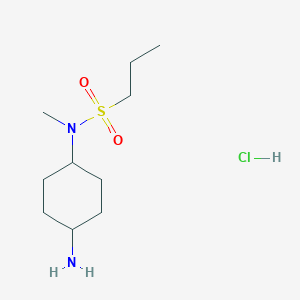
N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes an aminocyclohexyl group, a methyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminocyclohexanol, which is then converted to 4-aminocyclohexyl chloride.
Reaction with Methylamine: The 4-aminocyclohexyl chloride is reacted with methylamine to form N-(4-aminocyclohexyl)-N-methylamine.
Sulfonation: The N-(4-aminocyclohexyl)-N-methylamine is then sulfonated using propane-1-sulfonyl chloride to yield N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonamide group is known to interact with the active sites of enzymes, inhibiting their function. This makes the compound a potential candidate for drug development, particularly as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
- trans-4-Aminocyclohexanol hydrochloride
- cis-4-Aminocyclohexanol hydrochloride
- 4-Aminocyclohexanone
- 4-Aminocyclohexanecarboxylic acid
Uniqueness
N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride is unique due to its combination of an aminocyclohexyl group, a methyl group, and a sulfonamide group. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H23ClN2O2S |
|---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H22N2O2S.ClH/c1-3-8-15(13,14)12(2)10-6-4-9(11)5-7-10;/h9-10H,3-8,11H2,1-2H3;1H |
InChI Key |
WQUDLOWUXFIVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N(C)C1CCC(CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


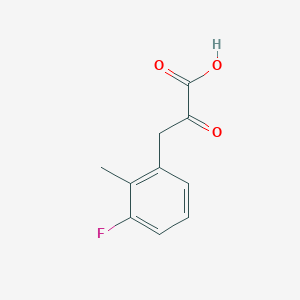
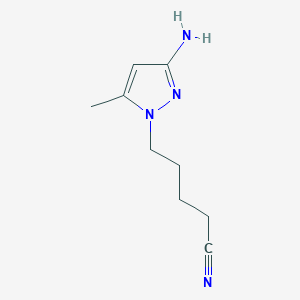
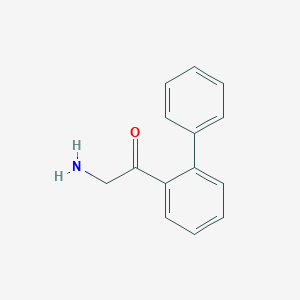
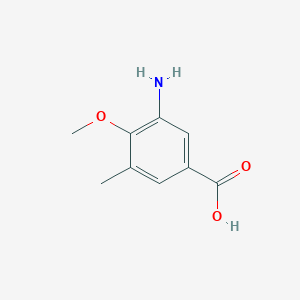
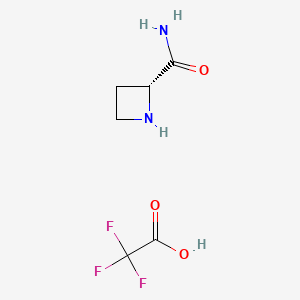
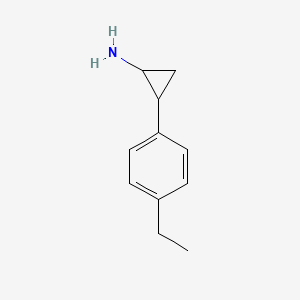
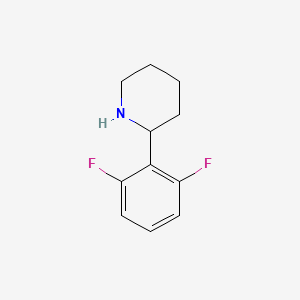
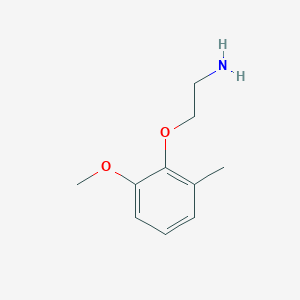
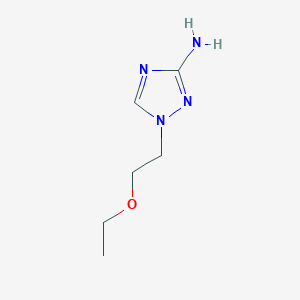

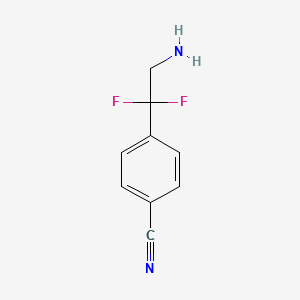
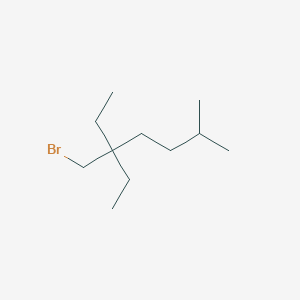
![1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B13525884.png)
